(1-Benzoylpiperidin-3-yl)methanol
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Overview
Description
(1-Benzoylpiperidin-3-yl)methanol is an organic compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol It is characterized by a piperidine ring substituted with a benzoyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzoylpiperidin-3-yl)methanol typically involves the reaction of piperidine derivatives with benzoyl chloride under controlled conditions. One common method includes the following steps:
Formation of the Intermediate: Piperidine is reacted with benzoyl chloride in the presence of a base such as triethylamine to form the benzoylpiperidine intermediate.
Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized for industrial efficiency .
Chemical Reactions Analysis
Types of Reactions
(1-Benzoylpiperidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can yield secondary or tertiary alcohols.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions vary depending on the desired substitution but often involve nucleophilic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields benzoylpiperidine derivatives, while reduction can produce various alcohols .
Scientific Research Applications
(1-Benzoylpiperidin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Its derivatives are studied for potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (1-Benzoylpiperidin-3-yl)methanol involves its interaction with specific molecular targets. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- (1-Benzoylpiperidin-4-yl)methanol
- (1-Benzoylpiperidin-2-yl)methanol
- (1-Benzoylpiperidin-3-yl)ethanol
Uniqueness
(1-Benzoylpiperidin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
Properties
IUPAC Name |
[3-(hydroxymethyl)piperidin-1-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-10-11-5-4-8-14(9-11)13(16)12-6-2-1-3-7-12/h1-3,6-7,11,15H,4-5,8-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCXTGBKJQBEKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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